1-(4-Methylphenoxy)isoquinolin-3-amine

Catalog No.
S12310600
CAS No.
106051-96-1
M.F
C16H14N2O
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methylphenoxy)isoquinolin-3-amine

CAS Number

106051-96-1

Product Name

1-(4-Methylphenoxy)isoquinolin-3-amine

IUPAC Name

1-(4-methylphenoxy)isoquinolin-3-amine

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C16H14N2O/c1-11-6-8-13(9-7-11)19-16-14-5-3-2-4-12(14)10-15(17)18-16/h2-10H,1H3,(H2,17,18)

InChI Key

MVFWOZCFGYZBGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=CC3=CC=CC=C32)N

1-(4-Methylphenoxy)isoquinolin-3-amine is a complex organic compound characterized by its isoquinoline structure, which is a bicyclic aromatic compound containing a nitrogen atom. This compound features a 4-methylphenoxy group attached to the isoquinoline framework at the 1-position and an amino group at the 3-position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Friedlander Synthesis: This compound can be synthesized via Friedlander reactions, which involve the cyclization of an aromatic amine with a carbonyl compound.
  • Condensation Reactions: The amino functionality enables condensation with aldehydes or ketones, leading to the formation of more complex structures.

Research indicates that compounds similar to 1-(4-Methylphenoxy)isoquinolin-3-amine exhibit various biological activities, including:

  • Antitumor Properties: Isoquinoline derivatives have been studied for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation.
  • Antimicrobial Activity: Some isoquinoline-based compounds demonstrate antimicrobial effects against various pathogens.
  • Neuroprotective Effects: There is evidence suggesting that certain isoquinoline derivatives may protect neuronal cells from damage.

The synthesis of 1-(4-Methylphenoxy)isoquinolin-3-amine typically involves multi-step processes:

  • Starting Materials: The synthesis begins with readily available precursors such as 4-methylphenol and isoquinoline derivatives.
  • Formation of Isoquinoline Framework: The initial step often includes cyclization reactions to form the isoquinoline structure.
  • Introduction of Functional Groups: Subsequent steps involve the introduction of the methylphenoxy and amino groups through nucleophilic substitutions or other coupling reactions.

For example, one synthetic route involves the reaction of 4-methylphenol with an appropriate isoquinoline precursor under acidic or basic conditions, followed by amination to introduce the amino group .

1-(4-Methylphenoxy)isoquinolin-3-amine has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Chemical Research: It can be used as a building block in organic synthesis for developing more complex molecules.
  • Material Science: Its unique properties may find applications in creating novel materials with specific functionalities.

Interaction studies involving 1-(4-Methylphenoxy)isoquinolin-3-amine focus on its binding affinity and interaction mechanisms with biological targets such as enzymes and receptors. These studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic potential. Techniques such as molecular docking and kinetic assays are often employed to elucidate these interactions.

Several compounds share structural similarities with 1-(4-Methylphenoxy)isoquinolin-3-amine. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
4-MethylisoquinolineIsoquinoline structure, methyl groupExhibits distinct biological properties
1-(Phenoxy)isoquinolin-3-amineIsoquinoline with phenoxy substituentPotentially different interaction profiles
3-AminoisoquinolineAmino group at the 3-positionLacks the methylphenoxy group
6-(p-Methylphenoxy)isoquinolineMethylphenoxy at the 6-positionDifferent positioning affects reactivity

These compounds highlight the uniqueness of 1-(4-Methylphenoxy)isoquinolin-3-amine in terms of its specific substituents and potential applications in medicinal chemistry.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

250.110613074 g/mol

Monoisotopic Mass

250.110613074 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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